4-(azepane-1-sulfonyl)-N'-(4-oxo-4a,8a-dihydro-4H-chromene-2-carbonyl)benzohydrazide
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Overview
Description
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of 4-(azepan-1-ylsulfonyl)benzoic acid with thionyl chloride to form 4-(azepan-1-ylsulfonyl)benzoyl chloride.
Coupling with Chromene Derivative: The benzoyl chloride intermediate is then reacted with a chromene derivative under basic conditions to form the desired chromene-benzoyl compound.
Hydrazide Formation: The final step involves the reaction of the chromene-benzoyl compound with hydrazine hydrate to form N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the carbonyl groups or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride intermediate stage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide
- 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Uniqueness
N’-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c27-19-15-21(32-20-8-4-3-7-18(19)20)23(29)25-24-22(28)16-9-11-17(12-10-16)33(30,31)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,20H,1-2,5-6,13-14H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRUEWBUFFNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=O)C4C=CC=CC4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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